molecular formula C18H26FN3O3S B2386152 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide CAS No. 897618-48-3

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide

Cat. No.: B2386152
CAS No.: 897618-48-3
M. Wt: 383.48
InChI Key: SIQRCLLCKWPNLH-UHFFFAOYSA-N
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Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a sulfonyl ethyl chain, which is further connected to a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with biological targets . The compound may modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide is unique due to its specific combination of a fluorophenyl group, piperazine ring, and cyclopentanecarboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O3S/c19-16-5-7-17(8-6-16)21-10-12-22(13-11-21)26(24,25)14-9-20-18(23)15-3-1-2-4-15/h5-8,15H,1-4,9-14H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQRCLLCKWPNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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